Cas no 941905-59-5 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- 941905-59-5
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide
- F2384-0352
- AKOS024645087
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
- N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide
-
- インチ: 1S/C22H26N2O3/c1-3-4-13-24-19-11-10-18(14-17(19)9-12-22(24)26)23-21(25)15-27-20-8-6-5-7-16(20)2/h5-8,10-11,14H,3-4,9,12-13,15H2,1-2H3,(H,23,25)
- InChIKey: QDWLTVCTXVXDIB-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2C=C(C=CC=2N1CCCC)NC(COC1C=CC=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 366.19434270g/mol
- どういたいしつりょう: 366.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 58.6Ų
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2384-0352-10mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
941905-59-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2384-0352-20mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
941905-59-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2384-0352-15mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
941905-59-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2384-0352-30mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
941905-59-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2384-0352-10μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
941905-59-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2384-0352-75mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
941905-59-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2384-0352-1mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
941905-59-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2384-0352-2mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
941905-59-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2384-0352-100mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
941905-59-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2384-0352-50mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
941905-59-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide 関連文献
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamideに関する追加情報
Professional Introduction to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide (CAS No. 941905-59-5)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 941905-59-5, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development. The detailed structure of this molecule includes a tetrahydroquinoline core fused with an amide functional group, which is further substituted with a butyl group and a methylphenoxy moiety. Such structural features make it an intriguing candidate for studying various pharmacological mechanisms.
The tetrahydroquinoline scaffold is a well-known motif in medicinal chemistry, often found in bioactive natural products and synthetic drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable component in the design of novel therapeutic agents. In particular, derivatives of tetrahydroquinoline have shown potential in treating conditions ranging from infectious diseases to neurological disorders. The presence of the 1-butyl-2-oxo group in N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide suggests that this compound may exhibit unique physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug development.
The amide functional group in the molecule is another key feature that contributes to its potential biological activity. Amides are known to be versatile pharmacophores and are commonly found in many drugs due to their ability to form hydrogen bonds and interact with biological targets. The specific arrangement of the acetamide moiety in this compound could influence its binding affinity and selectivity towards certain biological receptors or enzymes. Additionally, the 2-methylphenoxy group adds another layer of complexity to the molecule, potentially affecting its pharmacokinetic profile and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. These tools have been instrumental in understanding how N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide interacts with potential targets at the molecular level. Studies have indicated that this compound may have inhibitory effects on certain enzymes involved in inflammatory pathways, making it a promising candidate for further exploration in the treatment of chronic inflammatory diseases.
Moreover, the synthesis of this compound has been optimized using modern organic synthesis techniques, ensuring high yield and purity. The use of advanced catalytic methods has allowed for the efficient construction of the complex tetrahydroquinoline core while maintaining regioselectivity. This has been crucial in obtaining the desired isomer with minimal side products. The synthetic route also highlights the versatility of modern pharmaceutical chemistry in designing intricate molecules with tailored properties.
In vitro studies have begun to unravel the potential therapeutic applications of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide. Initial experiments have shown promising results in terms of anti-inflammatory activity, suggesting that this compound could be a valuable addition to existing therapeutic strategies for conditions like rheumatoid arthritis or inflammatory bowel disease. Additionally, preliminary data suggest possible neuroprotective effects, which could make it relevant for neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease.
The development of novel drug candidates is an iterative process that involves extensive characterization at multiple levels. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) have been employed to confirm the structure and purity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide. These methods provide critical data for understanding its chemical behavior and interactions with biological systems.
As research continues to progress, collaborations between synthetic chemists and biologists will be essential for translating laboratory findings into clinical applications. The unique structural features of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide position it as a compelling candidate for further investigation. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists aim to unlock its full potential as a therapeutic agent.
The future prospects for this compound are bright, with ongoing studies focusing on optimizing its pharmacological properties and exploring new avenues for application. As more data becomes available from both preclinical and clinical trials, its role in addressing critical health challenges will become increasingly clear. The journey from discovery to drug development is long and challenging but holds immense promise for improving patient outcomes worldwide.
941905-59-5 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide) 関連製品
- 1354010-75-5(2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone)
- 877640-68-1(1-(4-ethoxyphenyl)-1-ethyl-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea)
- 2175581-04-9(1-[4-[(2,3-Dihydro-1H-indol-1-yl)methyl]-1-piperidinyl]-2-propen-1-one)
- 30953-08-3(1,3-Cyclopentadiene, 2-methyl-5-(1-methylethylidene)-)
- 52898-49-4(N,4-Dimethoxy-N-methylbenzamide)
- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)
- 2089381-43-9(1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-fluoro-, hydrochloride (1:1))
- 1855890-02-6(4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid)
- 2169873-45-2((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)
- 1891477-68-1(O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine)




